molecular formula C15H10O4 B1345331 (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 929339-23-1

(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B1345331
CAS No.: 929339-23-1
M. Wt: 254.24 g/mol
InChI Key: UWPJFGPAYRLAJH-LFXCGDNUSA-N
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Description

The compound (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structure, which includes a furan ring and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-furylacrolein with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds within the molecule, potentially converting them to single bonds and altering the compound’s properties.

    Substitution: The hydroxyl group in the benzofuran moiety can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce dihydro derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an antioxidant, anti-inflammatory agent, or its potential to interact with specific biological targets.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers or as a component in organic electronic devices.

Mechanism of Action

The mechanism by which (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of oxidative stress pathways or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    (2Z)-2-[(2E)-3-(2-thienyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of both a furan ring and a benzofuran moiety, along with the specific positioning of the hydroxyl group, makes (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

(2Z)-2-[(E)-3-(furan-2-yl)prop-2-enylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-14(9-10)19-13(15(12)17)5-1-3-11-4-2-8-18-11/h1-9,16H/b3-1+,13-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPJFGPAYRLAJH-LFXCGDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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